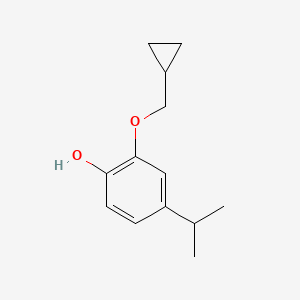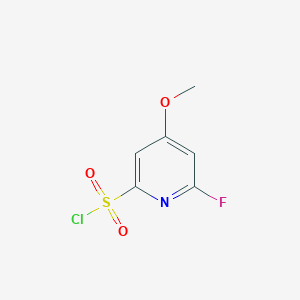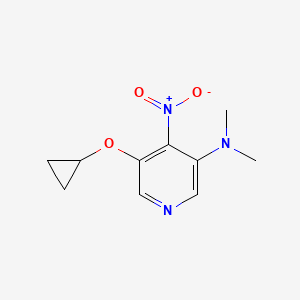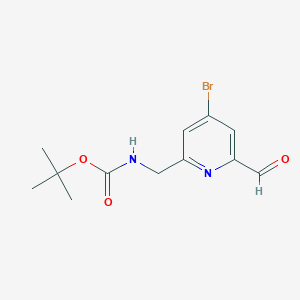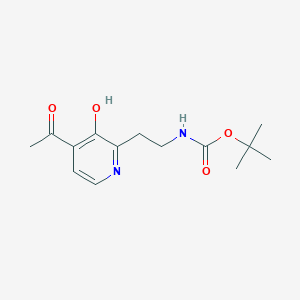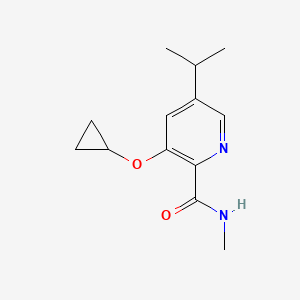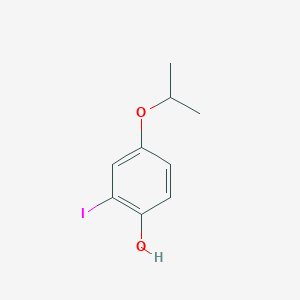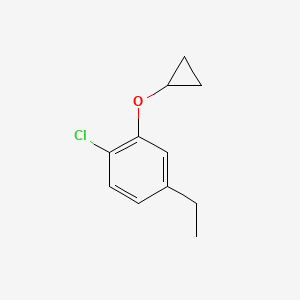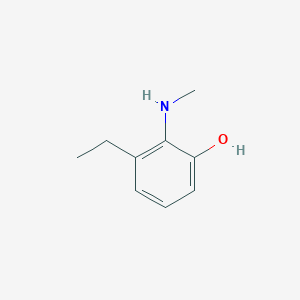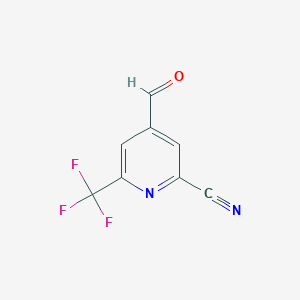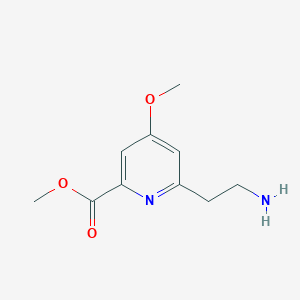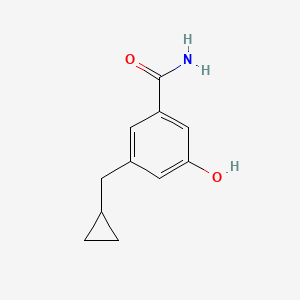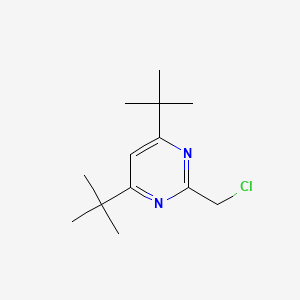
2-(2-Aminoethyl)-N,N-dimethylpyrimidin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Aminoethyl)-N,N-dimethylpyrimidin-5-amine is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-N,N-dimethylpyrimidin-5-amine typically involves the reaction of 2-chloropyrimidine with N,N-dimethylethylenediamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(2-Aminoethyl)-N,N-dimethylpyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
科学的研究の応用
2-(2-Aminoethyl)-N,N-dimethylpyrimidin-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
作用機序
The mechanism of action of 2-(2-Aminoethyl)-N,N-dimethylpyrimidin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Ethanolamine: A simpler compound with similar functional groups but lacks the pyrimidine ring.
Aminoethylpiperazine: Contains a piperazine ring instead of a pyrimidine ring.
N,N-Dimethylethanolamine: Similar structure but with an ethanolamine backbone.
Uniqueness
2-(2-Aminoethyl)-N,N-dimethylpyrimidin-5-amine is unique due to its pyrimidine ring, which imparts distinct chemical properties and reactivity. This structural feature allows it to participate in specific reactions and interactions that are not possible with simpler amines or other heterocycles.
特性
CAS番号 |
944898-92-4 |
|---|---|
分子式 |
C8H14N4 |
分子量 |
166.22 g/mol |
IUPAC名 |
2-(2-aminoethyl)-N,N-dimethylpyrimidin-5-amine |
InChI |
InChI=1S/C8H14N4/c1-12(2)7-5-10-8(3-4-9)11-6-7/h5-6H,3-4,9H2,1-2H3 |
InChIキー |
WBEGNMDULWOFQY-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CN=C(N=C1)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


